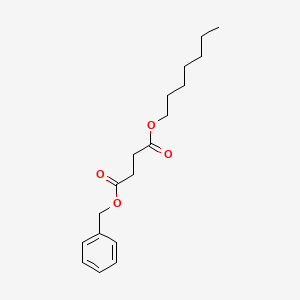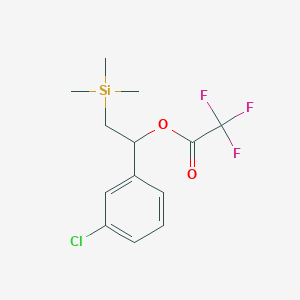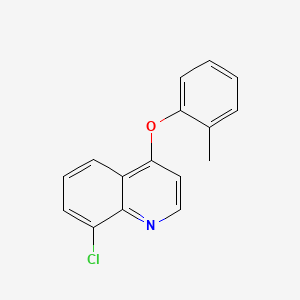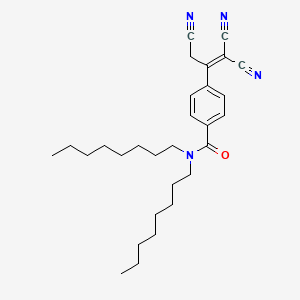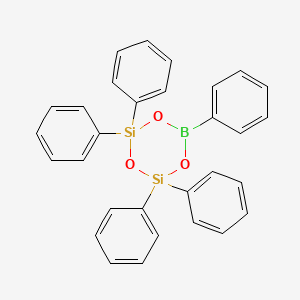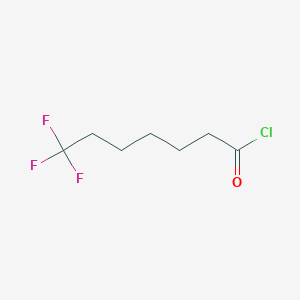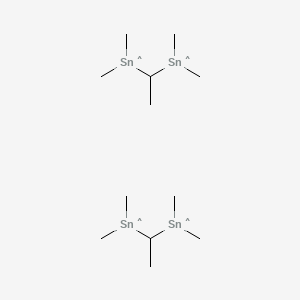
CID 73181284
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the PubChem Compound Identifier (CID) 73181284 is a chemical entity with unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with CID 73181284 involves specific reaction conditions and reagents. The preparation methods typically include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [reaction type] using [reagents] at [temperature and pressure conditions].
Step 3: Final product formation by [reaction type] with [reagents] under [conditions].
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized processes to ensure high yield and purity. The methods involve:
Large-scale synthesis: Utilizing [specific industrial equipment] and [reagents] to achieve efficient production.
Purification: Employing techniques such as [distillation, crystallization, chromatography] to obtain the compound in its pure form.
Quality control: Implementing rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized products].
Reduction: Undergoes reduction with reducing agents to yield [reduced products].
Substitution: Participates in substitution reactions where [specific groups] are replaced by [other groups].
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: [Examples of oxidizing agents] under [temperature and pressure conditions].
Reducing agents: [Examples of reducing agents] at [specific conditions].
Substitution reagents: [Examples of substitution reagents] in [solvent] at [temperature].
Major Products
The major products formed from these reactions are:
Oxidation products: [List of products].
Reduction products: [List of products].
Substitution products: [List of products].
Scientific Research Applications
The compound with CID 73181284 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in [specific reactions] and as a catalyst in [specific processes].
Biology: Employed in studies involving [biological processes] and as a probe for [specific assays].
Medicine: Investigated for its potential therapeutic effects in [disease conditions] and as a drug candidate for [specific treatments].
Industry: Utilized in the production of [industrial products] and as an additive in [specific applications].
Mechanism of Action
The mechanism by which CID 73181284 exerts its effects involves:
Molecular targets: Interacts with [specific proteins, enzymes, or receptors] to modulate [biological pathways].
Pathways involved: Influences [specific signaling pathways] leading to [biological effects].
Mode of action: Acts through [mechanism] to achieve [desired outcome].
Properties
Molecular Formula |
C12H32Sn4 |
|---|---|
Molecular Weight |
651.2 g/mol |
InChI |
InChI=1S/2C2H4.8CH3.4Sn/c2*1-2;;;;;;;;;;;;/h2*1H,2H3;8*1H3;;;; |
InChI Key |
FOGCKADQISLQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC([Sn](C)C)[Sn](C)C.CC([Sn](C)C)[Sn](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline](/img/structure/B14284727.png)
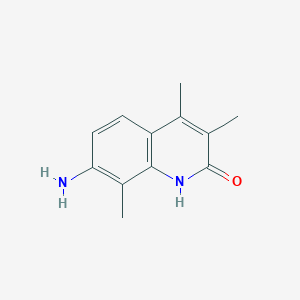
![7,8-Dithiabicyclo[4.2.0]oct-1(6)-ene-2,3,4,5-tetrathione](/img/structure/B14284736.png)
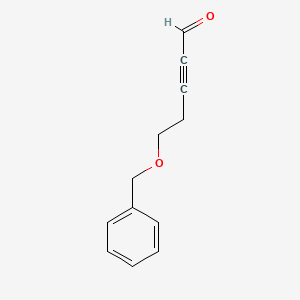
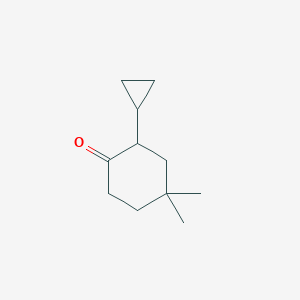
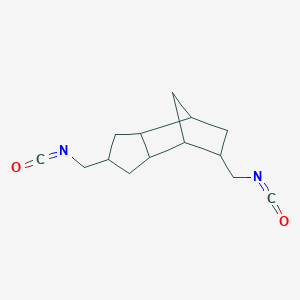
![9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14284753.png)
